molecular formula C14H12NO3P B14587726 2-(4-Methylanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one CAS No. 61293-70-7

2-(4-Methylanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one

Cat. No.: B14587726
CAS No.: 61293-70-7
M. Wt: 273.22 g/mol
InChI Key: QYJBSFVGAYWCAE-UHFFFAOYSA-N
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Description

2-(4-Methylanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one is a complex organic compound that features a benzodioxaphosphinin ring system with a methylanilino substituent

Preparation Methods

The synthesis of 2-(4-Methylanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one typically involves multi-step organic reactions. One common method includes the nucleophilic substitution of a suitable benzodioxaphosphinin precursor with 4-methylaniline under controlled conditions. The reaction conditions often require the use of a base to facilitate the nucleophilic attack and may involve solvents such as dichloromethane or toluene to dissolve the reactants . Industrial production methods may scale up this process, optimizing reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-(4-Methylanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one can undergo various chemical reactions, including:

Scientific Research Applications

2-(4-Methylanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Methylanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can affect various biochemical pathways, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

2-(4-Methylanilino)-2H,4H-1,3,2-benzodioxaphosphinin-4-one can be compared with other similar compounds, such as:

Properties

CAS No.

61293-70-7

Molecular Formula

C14H12NO3P

Molecular Weight

273.22 g/mol

IUPAC Name

2-(4-methylanilino)-1,3,2-benzodioxaphosphinin-4-one

InChI

InChI=1S/C14H12NO3P/c1-10-6-8-11(9-7-10)15-19-17-13-5-3-2-4-12(13)14(16)18-19/h2-9,15H,1H3

InChI Key

QYJBSFVGAYWCAE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NP2OC3=CC=CC=C3C(=O)O2

Origin of Product

United States

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